Ethyl 4-oxo-5,10-dihydropyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylate
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Overview
Description
Ethyl 4-oxo-5,10-dihydropyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylate is a heterocyclic compound that belongs to the class of pyrazolobenzodiazepines This compound is characterized by its unique fused ring structure, which includes a pyrazole ring fused to a benzodiazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-5,10-dihydropyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrazole derivative with a benzodiazepine precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-5,10-dihydropyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions result in various substituted pyrazolobenzodiazepines with different functional groups.
Scientific Research Applications
Ethyl 4-oxo-5,10-dihydropyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-5,10-dihydropyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Ethyl 4-oxo-5,10-dihydropyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate: This compound has a similar pyrazole ring but differs in the benzodiazepine ring system.
Ethyl 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate: This compound has a triazine ring instead of a benzodiazepine ring.
4-oxo-7-(1H-1,2,3-triazol-1-yl)-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine: This compound features a triazole ring in place of the benzodiazepine ring.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 4-oxo-5,10-dihydropyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-2-20-14(19)11-7-12-13(18)15-10-6-4-3-5-9(10)8-17(12)16-11/h3-7H,2,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLANAWLQBWLEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CC3=CC=CC=C3NC(=O)C2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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